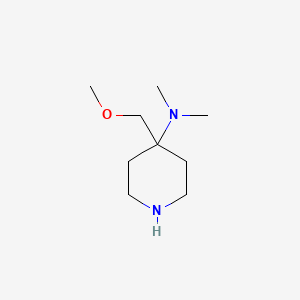
N-(3-Fluoro-2-iodobenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluoro-2-iodobenzyl)ethanamine is an organic compound that features a benzyl group substituted with fluorine and iodine atoms, attached to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-2-iodobenzyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-iodobenzyl alcohol.
Conversion to Benzyl Halide: The alcohol is converted to the corresponding benzyl halide using reagents such as thionyl chloride or phosphorus tribromide.
Amination: The benzyl halide is then reacted with ethanamine under basic conditions to yield this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Fluoro-2-iodobenzyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzyl derivatives.
Oxidation: Products include benzaldehydes or benzoic acids.
Reduction: Products include reduced amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3-Fluoro-2-iodobenzyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Fluoro-2-iodobenzyl)ethanamine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds or ionic interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Iodobenzyl)ethanamine
- N-(3-Fluoro-4-methoxybenzyl)ethanamine
- N-(3,4-Difluorobenzyl)ethanamine
Uniqueness
N-(3-Fluoro-2-iodobenzyl)ethanamine is unique due to the specific positioning of the fluorine and iodine atoms on the benzyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H11FIN |
|---|---|
Peso molecular |
279.09 g/mol |
Nombre IUPAC |
N-[(3-fluoro-2-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11FIN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 |
Clave InChI |
ZSFMZZYLFMOPMX-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=C(C(=CC=C1)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14768618.png)



![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)







